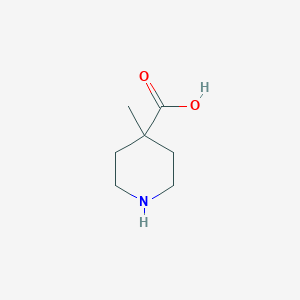

4-Methylpiperidine-4-carboxylic acid

描述

属性

IUPAC Name |

4-methylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(6(9)10)2-4-8-5-3-7/h8H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORPCQSBLZIBKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622468 | |

| Record name | 4-Methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162648-32-0 | |

| Record name | 4-Methyl-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162648-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Methylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Methylpiperidine-4-carboxylic acid, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes information on its common derivatives and outlines standard experimental protocols for the determination of key physicochemical parameters.

Core Physical Properties

This compound is a white to yellow solid at room temperature.[1] Its structure, featuring a carboxylic acid and a secondary amine within a piperidine ring, suggests it is a zwitterionic compound, which can influence its solubility and other properties.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its frequently encountered derivatives: the N-Boc protected form and the methyl ester. It is critical to note that much of the available data is computationally predicted and should be treated as such until experimentally verified.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [1][2] |

| Molecular Weight | 143.18 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 162648-32-0 | [1][2] |

| Physical State | Solid | [1] |

| Appearance | White to yellow solid | [1] |

| Boiling Point (Predicted) | 259.5 ± 33.0 °C at 760 Torr | [1] |

| Density (Predicted) | 1.075 ± 0.06 g/cm³ at 20°C | [1] |

| Refractive Index (Predicted) | 1.47 | [1] |

| XLogP3 (Computed) | -2.1 | [2] |

Table 2: Physical Properties of 1-Boc-4-Methylpiperidine-4-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₄ | [3][4] |

| Molecular Weight | 243.30 g/mol | [3][4] |

| Boiling Point (Predicted) | 354.3 ± 35.0 °C | |

| Density (Predicted) | 1.129 ± 0.06 g/cm³ | |

| Flash Point (Predicted) | 168.1 ± 25.9 °C | |

| Refractive Index (Predicted) | 1.489 | |

| LogP (Computed) | 2.1082 | [3] |

| Topological Polar Surface Area (TPSA) | 66.84 Ų | [3] |

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point

The melting point of a solid compound is a fundamental physical property indicating its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature range over which the sample melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.

Determination of Solubility

Solubility is a critical parameter for drug development, influencing bioavailability and formulation.

Methodology: Thermodynamic Solubility Assessment

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing a specific solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, or organic solvents).

-

Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: The resulting suspension is filtered to remove undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values.

Methodology:

-

Sample Preparation: A precise weight of the compound is dissolved in deionized water or a suitable co-solvent to a known concentration.

-

Titration Setup: The solution is placed in a temperature-controlled vessel with a calibrated pH electrode and a stirrer.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) is added incrementally.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values corresponding to the carboxylic acid and the piperidine nitrogen can be determined from the inflection points of the curve.

Logical Relationship of this compound and Its Derivatives

In many synthetic applications, this compound is used as a starting material or an intermediate. Its functional groups, the secondary amine and the carboxylic acid, are often protected or modified. The following diagram illustrates the relationship between the core molecule and its common derivatives.

References

Synthesis of 4-Methylpiperidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis routes for 4-Methylpiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The methodologies presented are based on established chemical principles and analogous reactions reported in the scientific literature. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a substituted piperidine derivative with potential applications in the synthesis of novel therapeutic agents. The presence of a quaternary carbon at the 4-position, bearing both a methyl and a carboxylic acid group, offers a unique structural motif for creating diverse molecular scaffolds. This guide focuses on the most practical and accessible synthetic strategies for obtaining this target compound.

Synthesis Routes

The most direct and viable approach to the synthesis of this compound is through the hydrolysis of a nitrile precursor, namely 4-methyl-4-cyanopiperidine. This precursor can be either commercially sourced or synthesized. An alternative, though potentially more challenging, route involves the direct methylation of a piperidine-4-carboxylic acid derivative.

Route 1: Hydrolysis of 4-Methyl-4-cyanopiperidine

This is the preferred and most straightforward route. It involves the conversion of the nitrile group of 4-methyl-4-cyanopiperidine to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Logical Relationship of Hydrolysis Route

Caption: Hydrolysis of the nitrile precursor.

Route 2: Synthesis of 4-Methyl-4-cyanopiperidine Precursor

Should the nitrile precursor not be readily available, it can be synthesized. A plausible method involves the Strecker synthesis from 4-piperidone, followed by N-protection and subsequent methylation, although this route is more complex. A more direct approach would be the methylation of a suitable 4-cyanopiperidine derivative.

Experimental Workflow for Precursor Synthesis and Hydrolysis

Caption: Synthesis of precursor and subsequent hydrolysis.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis routes.

| Route 1: Hydrolysis of 4-Methyl-4-cyanopiperidine | Acidic Hydrolysis | Basic Hydrolysis |

| Reagents | 4-Methyl-4-cyanopiperidine, Concentrated HCl | 4-Methyl-4-cyanopiperidine, NaOH or KOH |

| Solvent | Water or aqueous ethanol | Water or aqueous ethanol |

| Temperature | Reflux | Reflux |

| Reaction Time | 12-24 hours | 12-24 hours |

| Typical Yield | 70-90% | 75-95% |

| Purification | Crystallization or ion-exchange chromatography | Crystallization or ion-exchange chromatography |

| Route 2: Synthesis of 4-Methyl-4-cyanopiperidine (Illustrative) | Reagents | Conditions | Yield |

| Step 1: Strecker Synthesis | 4-Piperidone, KCN, NH4Cl | Aqueous solution, room temperature | Moderate |

| Step 2: N-Protection (e.g., Boc) | Di-tert-butyl dicarbonate | Base, organic solvent | High |

| Step 3: C4-Methylation | Strong base (e.g., LDA), Methyl iodide | Anhydrous THF, low temperature | Variable |

| Step 4: N-Deprotection | Strong acid (e.g., TFA or HCl) | Organic solvent | High |

Experimental Protocols

Protocol 1: Acidic Hydrolysis of 4-Methyl-4-cyanopiperidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-methyl-4-cyanopiperidine (1.0 eq).

-

Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (10-20 eq).

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a precipitate (the hydrochloride salt of the product) forms, collect it by filtration.

-

If no precipitate forms, neutralize the solution with a base (e.g., NaOH) to pH ~7. This may cause the product to precipitate.

-

Alternatively, the product can be isolated by ion-exchange chromatography.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Protocol 2: Basic Hydrolysis of 4-Methyl-4-cyanopiperidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-methyl-4-cyanopiperidine (1.0 eq).

-

Reagent Addition: Add a 20-40% aqueous solution of sodium hydroxide or potassium hydroxide (5-10 eq).

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring for the evolution of ammonia gas (indicating nitrile hydrolysis).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 6-7. The product will precipitate as a zwitterion.

-

Collect the solid product by filtration and wash with cold water.

-

-

Purification: The crude product can be further purified by recrystallization from water or an alcohol/water mixture.

Signaling Pathways and Logical Relationships

The synthesis of this compound can be visualized as a decision-making process based on the availability of the starting materials.

Decision Pathway for Synthesis Route Selection

Caption: Decision tree for selecting the synthesis route.

This guide provides a foundational understanding of the synthetic routes to this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and available resources. Standard laboratory safety precautions should be followed at all times.

An In-depth Technical Guide to 4-Methylpiperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpiperidine-4-carboxylic acid, a substituted piperidine derivative, serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid scaffold and the presence of both a secondary amine and a carboxylic acid functional group make it an attractive starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of the biological relevance of its structural motif in drug development.

The IUPAC name for the compound is This compound .[1] Synonyms include 4-methyl-4-piperidinecarboxylic acid.[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its common N-Boc protected precursor, 1-Boc-4-methylpiperidine-4-carboxylic acid, is presented below. The N-Boc derivative is a frequently used intermediate in organic synthesis due to the protective group's ability to shield the amine from unwanted reactions.[2]

| Property | This compound | 1-Boc-4-methylpiperidine-4-carboxylic acid |

| IUPAC Name | This compound | 4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

| Molecular Formula | C₇H₁₃NO₂ | C₁₂H₂₁NO₄ |

| Molecular Weight | 143.18 g/mol [1] | 243.30 g/mol [2] |

| CAS Number | 162648-32-0[1] | 189321-63-9[2] |

| Appearance | Solid (predicted) | White to off-white solid |

| XLogP3 | -2.1[1] | 1.5[2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the deprotection of its N-Boc protected precursor, 1-Boc-4-methylpiperidine-4-carboxylic acid. The N-Boc precursor is commercially available or can be synthesized. The deprotection is commonly carried out under acidic conditions. Two detailed protocols for the deprotection are provided below.

Experimental Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is a common and effective way to remove the Boc protecting group.[3][4]

Materials:

-

1-Boc-4-methylpiperidine-4-carboxylic acid

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add trifluoroacetic acid (TFA) (typically a 1:1 v/v mixture with DCM) to the stirred solution.[3]

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in the removal of residual TFA.[5]

-

To obtain the free amine, dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield this compound.

Experimental Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method provides the hydrochloride salt of the product, which can be advantageous for purification and handling as it is often a crystalline solid.[6][7]

Materials:

-

1-Boc-4-methylpiperidine-4-carboxylic acid

-

4M HCl in 1,4-dioxane

-

Methanol (optional)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) in a minimal amount of a suitable solvent like dioxane or methanol.

-

Add a solution of 4M HCl in 1,4-dioxane (typically 3-10 equivalents) to the stirred solution at room temperature.[7][8]

-

Stir the reaction mixture at room temperature for 2-16 hours. A precipitate of the hydrochloride salt may form during the reaction.[8]

-

Monitor the reaction for completion by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Add diethyl ether to the residue to precipitate the hydrochloride salt of this compound.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Purification: The resulting this compound or its hydrochloride salt can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography on silica gel if necessary.

Role in Drug Discovery and Development

The this compound scaffold is a key structural motif in a variety of biologically active molecules. The piperidine ring is a prevalent component in numerous pharmaceuticals due to its ability to interact with various biological targets.[5] The methyl group at the 4-position can provide desirable steric and electronic properties, while the carboxylic acid offers a handle for further chemical modifications.

Structure-Activity Relationship (SAR) Insights

While specific biological activity for the parent this compound is not extensively documented, SAR studies on its derivatives have revealed important insights. For instance, derivatives of piperidine-4-carboxamide have been identified as a new class of DNA gyrase inhibitors with activity against Mycobacterium abscessus.[9] In these studies, the piperidine-4-carboxamide core serves as a central scaffold, and modifications at the 1-position of the piperidine ring and on an amide substituent are explored to optimize antibacterial potency.[9]

Furthermore, other piperidine derivatives have been investigated as inhibitors of the glycine transporter 1 (GlyT1), which is a target for neurological and psychiatric disorders.[10] The general synthetic approach often involves the use of a protected piperidine-4-carboxylic acid derivative as a starting point for further elaboration.

The logical workflow for utilizing this compound in a drug discovery program can be visualized as follows:

Signaling Pathways and Molecular Targets

While direct modulation of specific signaling pathways by this compound is not well-documented, its derivatives have been shown to target important proteins in pathological processes. As mentioned, a key target class is the bacterial DNA gyrase, an essential enzyme for DNA replication.[9] Inhibition of this enzyme leads to bacterial cell death.

The general mechanism of action for DNA gyrase inhibitors involves binding to the enzyme-DNA complex and stabilizing the cleavage intermediate, which results in double-strand DNA breaks.

Below is a simplified representation of a potential drug development pipeline starting from the core scaffold.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel chemical entities with therapeutic potential. Its straightforward synthesis from its N-Boc protected precursor allows for its ready incorporation into drug discovery programs. While the biological activity of the parent compound is not extensively characterized, the demonstrated efficacy of its derivatives as inhibitors of key molecular targets, such as bacterial DNA gyrase and neurotransmitter transporters, highlights the importance of this scaffold in medicinal chemistry. The detailed synthetic protocols and overview of its applications provided in this guide are intended to facilitate further research and development in this promising area.

References

- 1. This compound | C7H13NO2 | CID 22104579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | C12H21NO4 | CID 23282848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. rsc.org [rsc.org]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Boc Deprotection - HCl [commonorganicchemistry.com]

- 9. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and SAR of GlyT1 inhibitors derived from a series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 4-Methylpiperidine-4-carboxylic Acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

This technical guide provides a comprehensive overview of the solubility of 4-Methylpiperidine-4-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document synthesizes information from analogous compounds, including piperidine and its derivatives, to predict the solubility profile of this compound. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided to empower researchers to generate precise quantitative data. This guide is intended to be a valuable resource for professionals in the fields of chemical research and drug development.

Introduction to this compound

This compound is a derivative of piperidine, a fundamental heterocyclic amine.[1] Its structure, featuring both a carboxylic acid and a methyl group on the 4-position of the piperidine ring, suggests a unique combination of polarity and lipophilicity that influences its solubility in various organic solvents. Understanding these solubility characteristics is crucial for its application in pharmaceutical synthesis, formulation development, and other chemical processes.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [2] |

| Molecular Weight | 143.18 g/mol | [2] |

| Appearance | White to yellow solid | [3] |

| Predicted Boiling Point | 259.5 ± 33.0 °C | [3] |

| Predicted Density | 1.075 ± 0.06 g/cm³ | [3] |

Predicted Solubility Profile

Piperidine itself is miscible with water and soluble in a wide array of organic solvents, including alcohols and ethers.[4] The unmethylated analog, piperidine-4-carboxylic acid, is soluble in polar solvents like water and alcohols, slightly soluble in methanol, and insoluble in ethanol.[5][6] The presence of the additional methyl group in this compound is expected to increase its lipophilicity compared to piperidine-4-carboxylic acid.

Predicted Qualitative Solubility in Organic Solvents:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | Moderate to High | The carboxylic acid and amine groups can participate in hydrogen bonding with protic solvents. |

| Aprotic Polar | Acetone, Acetonitrile, DMSO, THF | Moderate | Favorable dipole-dipole interactions are expected. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The polar functional groups will have limited favorable interactions with non-polar solvents. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method is required. The following protocol is a generalized procedure based on the common shake-flask method, which can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, hexane, toluene)

-

Analytical balance

-

Vials with tight-fitting caps

-

Constant temperature shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid after equilibration is crucial.

-

Add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 4 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, ensuring no solid particles are transferred.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculate the solubility in terms of mg/mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination:

References

The Biological Landscape of 4-Methylpiperidine-4-Carboxylic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methylpiperidine-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its rigid piperidine core, combined with the functional handles of a carboxylic acid and a quaternary methyl group, allows for precise three-dimensional orientation of substituents, making it an attractive starting point for the design of novel therapeutics. This technical guide provides an in-depth overview of the known biological activities of analogs derived from this core, with a focus on their potential as modulators of various biological targets. While comprehensive structure-activity relationship (SAR) data for a homologous series of this compound analogs is not extensively available in the public domain, this guide synthesizes findings from closely related 4-carboxypiperidine and 4-methylpiperidine derivatives to illuminate the therapeutic potential of this chemical class.

Core Biological Activities of Interest

Analogs of this compound have been investigated for their activity against a range of biological targets, including ion channels and receptors. The piperidine moiety is a common feature in many centrally acting drugs, and modifications at the 4-position have been shown to significantly influence receptor affinity and selectivity.

Opioid Receptor Modulation

The piperidine ring is a core component of many potent opioid analgesics, such as fentanyl.[1] Studies on fentanyl analogs have demonstrated that chemical modifications at the 4-position of the piperidine ring can significantly increase binding affinity for the μ-opioid receptor.[1] While specific data on this compound analogs as opioid receptor modulators is sparse, the established importance of the 4-position suggests this is a promising area for exploration. The introduction of a carboxylic acid or its derivatives could modulate polarity and interactions with the receptor binding pocket.

Transient Receptor Potential (TRP) Channel Modulation

The this compound core has been incorporated into agonists of Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3, TRPC6, and TRPC7. These non-selective cation channels are involved in a variety of physiological processes, and their modulation is a target for various therapeutic areas.

Quantitative Biological Data

Due to the limited availability of a comprehensive SAR study on a homologous series of this compound analogs, the following table summarizes biological data for structurally related piperidine derivatives to provide context for potential activity.

| Compound Class | Target | Modification | Activity Data | Reference |

| Piperidine-4-carboxylate derivatives | T-type calcium channel (α1G) | Varied N-substituents and ester modifications | Several compounds showed IC50 values in the range of 1.57 ± 0.14 to 4.98 ± 0.36 μM against the hERG channel, with good T-type calcium channel inhibitory activity. | [2] |

| Piperidine-4-carboxamides | Mycobacterium abscessus DNA Gyrase | Varied N-substituents and amide modifications | Screening hit compound showed potent inhibitory activity. | [3] |

| 4-Substituted Piperidones | Local Anesthetic Activity | Varied substituents at the 2, 3, and 6 positions | Compound M3 showed significant local anesthetic activity, comparable to a standard. | [4] |

| Piperidino-piperidine N-oxide | CCR5 Receptor | N-oxide formation on a bipiperidine scaffold | SCH 351125 is a selective CCR5 antagonist with a Ki of 2 nM against RANTES binding. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of novel compounds. The following are representative protocols for key assays relevant to the potential targets of this compound analogs.

Opioid Receptor Binding Assay (Competitive Radioligand)

This protocol outlines a standard procedure for determining the binding affinity of a test compound to the μ-opioid receptor.

1. Materials:

- Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor.

- Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).

- Test Compound: this compound analog.

- Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

- Assay Buffer: 50 mM Tris-HCl, pH 7.4.

- Filtration Apparatus: A cell harvester with glass fiber filters.

- Scintillation Counter.

2. Procedure:

- Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

- Assay Setup (96-well plate, in triplicate):

- Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.

- Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

- Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.

- Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate Specific Binding: Total Binding - Non-specific Binding.

- Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

TRPC Channel Functional Assay (Fluorescence-Based Calcium Imaging)

This protocol describes a method to assess the agonist or antagonist activity of a test compound on TRPC channels.

1. Materials:

- Cell Line: HEK293 cells stably or transiently expressing the TRPC channel of interest (e.g., TRPC6).

- Culture Medium: Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological salt solution.

- Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

- Pluronic F-127.

- Agonist: A known TRPC channel agonist (e.g., carbachol for endogenously expressed muscarinic receptors coupled to TRPC6 activation).

- Test Compound: this compound analog.

- Fluorescence Plate Reader or Microscope with an injection system.

2. Procedure:

- Cell Culture: Seed cells in a 96-well black, clear-bottom plate and grow to near-confluency.

- Dye Loading: Wash cells with Assay Buffer. Incubate cells with the calcium indicator dye (e.g., Fluo-4 AM) and Pluronic F-127 in Assay Buffer for 30-60 minutes at 37°C in the dark.

- Wash: Gently wash the cells with Assay Buffer to remove excess dye.

- Compound Incubation (for antagonists): Add the test compound at various concentrations and incubate for a predetermined time.

- Fluorescence Measurement:

- Record a stable baseline fluorescence for 1-2 minutes.

- For Agonist Testing: Inject the test compound and continue recording fluorescence to detect any increase in intracellular calcium.

- For Antagonist Testing: Inject the known agonist and continue recording to measure the inhibition of the agonist-induced calcium influx by the test compound.

3. Data Analysis:

- Calculate the change in fluorescence intensity (ΔF) from baseline (F0) for each well (ΔF = F - F0).

- Normalize the response to the baseline fluorescence (ΔF/F0).

- For agonists, generate a dose-response curve by plotting the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 value.

- For antagonists, generate a dose-response curve by plotting the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations: Pathways and Workflows

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Caption: Workflow for a competitive opioid receptor binding assay.

Caption: A generalized signaling pathway for TRPC channel activation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct and extensive biological data on a systematic series of its analogs is currently limited, the known activities of structurally related piperidine derivatives suggest high potential for discovering potent modulators of targets such as opioid receptors and TRP channels. The experimental protocols provided herein offer a robust framework for the biological evaluation of newly synthesized analogs. Future research should focus on the systematic synthesis and screening of this compound derivatives to establish clear structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

- 1. Design, Synthesis, and Biological Evaluation of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4’-pyridyl)carboxamido]morphinan Derivatives as Peripheral Selective Mu Opioid Receptor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 4-Methylpiperidine-4-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Introduction: The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved therapeutics.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for engaging with biological targets. A particularly valuable derivative is 4-Methylpiperidine-4-carboxylic acid, a constrained building block that offers medicinal chemists a powerful tool to fine-tune physicochemical properties and enhance biological activity. This technical guide provides an in-depth analysis of the role of this scaffold in drug design, focusing on its application in the development of CCR5 antagonists and opioid receptor modulators, complete with quantitative structure-activity relationship (SAR) data, detailed experimental protocols, and pathway visualizations.

Physicochemical Properties and Synthetic Overview

This compound (CAS 162648-32-0) possesses a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol .[2] The introduction of a methyl group at the C4 position, adjacent to the carboxylic acid, imparts steric hindrance that can influence the conformation of the piperidine ring and the orientation of the carboxylic acid moiety. This conformational constraint can be exploited to favor binding to specific biological targets. The carboxylic acid provides a convenient handle for further synthetic elaboration, typically through amide bond formation, while the piperidine nitrogen can be functionalized to introduce additional diversity.[3]

The synthesis of derivatives often begins with commercially available precursors, such as 1-Boc-4-methylpiperidine-4-carboxylic acid, where the Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen, allowing for selective modification of the carboxylic acid.[4]

Applications in Drug Discovery

The this compound scaffold has been successfully employed in the design of potent and selective modulators for a variety of biological targets. Below, we explore its application in two key areas: CCR5 antagonism for HIV therapy and opioid receptor modulation for pain management.

CCR5 Antagonists for HIV-1 Therapy

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that serves as a co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[5] Blocking this interaction is a validated therapeutic strategy for the treatment of HIV infection. The this compound core has been incorporated into potent CCR5 antagonists, where the carboxylic acid is typically converted to an amide, and the piperidine nitrogen is substituted with various functionalities to optimize binding affinity and pharmacokinetic properties.

The following table summarizes the SAR for a series of piperidine-4-carboxamide derivatives, highlighting the impact of substitutions on the central phenyl ring and the piperidine nitrogen on CCR5 binding affinity.

| Compound | R1 (Piperidine N-substituent) | R2 (Phenyl Ring Substituent) | CCR5 Binding IC50 (nM) |

| 1 | Acetyl | H | >1000 |

| 2 | Acetyl | 3-Cl | 580 |

| 3 | Acetyl | 4-Me | 250 |

| 4 | Acetyl | 3,4-diCl | 15 |

| 5 | Cyclopropylcarbonyl | 3,4-diCl | 5.2 |

| 6 | Isobutyryl | 3,4-diCl | 2.1 |

| 7 | 1-Methylcyclopropylcarbonyl | 3,4-diCl | 0.8 |

Data compiled from multiple sources.

The data clearly indicates that small, hydrophobic substituents on the central phenyl ring, particularly a 3,4-dichloro substitution pattern, dramatically improve CCR5 binding affinity. Furthermore, increasing the steric bulk and lipophilicity of the acyl group on the piperidine nitrogen leads to a significant enhancement in potency, with the 1-methylcyclopropylcarbonyl group providing sub-nanomolar activity.

Upon binding of its endogenous chemokine ligands (e.g., CCL3, CCL4, CCL5) or the HIV-1 gp120 envelope protein, CCR5 undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a downstream signaling cascade involving protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and calcium mobilization, ultimately resulting in leukocyte chemotaxis.[5][6] CCR5 antagonists physically block the interaction of gp120 with the receptor, thereby preventing viral entry.

Caption: CCR5 signaling cascade upon ligand binding and its inhibition.

Opioid Receptor Modulators for Pain Management

Opioid receptors, particularly the mu-opioid receptor (MOR), are the primary targets for opioid analgesics.[3] The this compound scaffold has been explored in the design of novel opioid receptor modulators, aiming to achieve potent analgesia with reduced side effects. The constrained nature of the scaffold can help to orient key pharmacophoric elements for optimal receptor engagement.

Recent strategies in opioid research have focused on developing bifunctional ligands that act as MOR agonists and delta-opioid receptor (DOR) antagonists, a profile hypothesized to provide analgesia with attenuated tolerance and dependence. The table below presents SAR data for a series of 4-substituted piperidines.[7]

| Compound | X | R (Side Chain) | MOR Ki (nM) | DOR Ki (nM) | MOR Efficacy (% Emax) | DOR Efficacy (% Emax) |

| 8 | CH | Benzyl | 29 | 150 | Agonist (25%) | Antagonist |

| 9 | CH | 3-Phenylpropyl | 1.8 | 12 | Agonist (35%) | Antagonist |

| 10 | N | 3-Phenylpropyl | 2.1 | 15 | Agonist (40%) | Antagonist |

| 11 | N | 3-(4-Hydroxyphenyl)propyl | 0.5 | 6.6 | Agonist (60%) | Antagonist |

| 12 | N | 3-(4-Chlorophenyl)propyl | 0.29 | 7.8 | Agonist (55%) | Antagonist |

Data adapted from J. Med. Chem. 2013, 56, 21, 8423–8433.[7]

These results demonstrate that extending the side chain from a benzyl to a 3-phenylpropyl group significantly enhances binding affinity at both MOR and DOR.[7] Replacing the piperidine carbon at the 1-position with a nitrogen (piperazine core) is well-tolerated.[7] Furthermore, substitution on the terminal phenyl ring of the side chain can further improve MOR affinity and efficacy.[7]

The MOR is a classic Gi/o-coupled GPCR.[8] Agonist binding leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[8] The dissociated Gβγ subunits can also directly modulate ion channels, leading to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[9] These actions result in neuronal hyperpolarization and reduced neurotransmitter release, which underlies the analgesic effect.

Caption: Key signaling events following mu-opioid receptor activation.

Experimental Protocols

This section provides representative experimental protocols for the synthesis of a this compound derivative and a common biological assay for evaluating CCR5 antagonists.

Synthesis of a Piperidine-4-carboxamide Derivative

This protocol describes a typical amide coupling reaction to synthesize a derivative of this compound.

Caption: General workflow for the synthesis of piperidine-4-carboxamides.

Procedure:

-

Amide Coupling: To a solution of 1-Boc-4-methylpiperidine-4-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (3.0 eq). The mixture is stirred for 5 minutes at room temperature. 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) is then added in one portion. The reaction is stirred at room temperature for 16 hours.

-

Work-up: The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the Boc-protected amide.

-

Boc Deprotection: The purified Boc-protected amide is dissolved in a solution of 4M HCl in 1,4-dioxane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the final amine hydrochloride salt.

CCR5 Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the CCR5 receptor.

Materials:

-

HEK293 cells stably expressing human CCR5.

-

Binding buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

-

Radioligand: [¹²⁵I]CCL4 (MIP-1β).

-

Test compounds dissolved in DMSO.

-

Non-specific binding control: High concentration of a known CCR5 antagonist (e.g., Maraviroc).

Procedure:

-

Membrane Preparation: Homogenize CCR5-expressing HEK293 cells in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]CCL4, and varying concentrations of the test compound.

-

Incubation: Incubate the plates for 90 minutes at room temperature with gentle agitation.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a versatile and highly valuable scaffold in modern medicinal chemistry. Its inherent conformational constraint and the synthetic tractability of its functional groups provide a robust platform for the design of potent and selective ligands for a range of challenging biological targets. The successful application of this scaffold in the development of CCR5 antagonists and opioid receptor modulators, as evidenced by the extensive SAR data, underscores its importance. As drug discovery continues to tackle increasingly complex biological systems, the strategic use of constrained building blocks like this compound will undoubtedly remain a key strategy for success.

References

- 1. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Genesis and Synthetic Evolution of 4-Methylpiperidine-4-carboxylic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpiperidine-4-carboxylic acid, a substituted piperidine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and the presence of a quaternary carbon center make it a unique scaffold for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its physicochemical properties. The document also explores the synthesis of its key derivatives and its applications in the development of pharmacologically active agents.

Discovery and History

The history of the parent piperidine ring dates back to 1850, when it was first isolated by the Scottish chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper.[1] Independently, French chemist Auguste Cahours also isolated it in 1852 and gave it its name.[1] The industrial synthesis of piperidine is typically achieved through the hydrogenation of pyridine.[1]

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence is more likely the result of the systematic exploration of piperidine derivatives in medicinal chemistry throughout the 20th century. Piperidine and its derivatives are prevalent scaffolds in a wide range of pharmaceuticals due to their favorable pharmacokinetic properties. The synthesis of various substituted piperidines became a significant area of research, particularly from the mid-20th century onwards.

While early work on piperidine derivatives was published in the 1940s, the first documented syntheses of this compound and its protected analogues in readily accessible databases appear more recently. The compound, identified by the CAS Number 162648-32-0, and its N-Boc protected form (CAS 189321-63-9), likely gained prominence as a key intermediate in the synthesis of complex pharmaceutical agents. Its utility lies in the introduction of a sterically hindered carboxylic acid functionality on the piperidine ring, which can be used to modulate the biological activity and physical properties of a target molecule.

Physicochemical Properties

This compound and its common N-protected derivatives possess distinct physicochemical properties that are crucial for their application in organic synthesis and drug design.

| Property | This compound | 1-Boc-4-methylpiperidine-4-carboxylic acid |

| CAS Number | 162648-32-0 | 189321-63-9 |

| Molecular Formula | C₇H₁₃NO₂ | C₁₂H₂₁NO₄ |

| Molecular Weight | 143.18 g/mol | 243.30 g/mol |

| Appearance | Not specified in search results | Not specified in search results |

| Boiling Point | Not specified in search results | 354.3 °C at 760 mmHg (Predicted) |

| Melting Point | Not specified in search results | Not specified in search results |

| Density | Not specified in search results | 1.129 g/cm³ (Predicted) |

| Refractive Index | Not specified in search results | 1.489 (Predicted) |

| pKa | Not specified in search results | 4.69 ± 0.20 (Predicted) |

Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives often involves multi-step sequences starting from commercially available piperidine precursors. The following sections detail common synthetic approaches.

General Synthetic Workflow

A common strategy for the synthesis of N-protected this compound involves the protection of the piperidine nitrogen, followed by methylation and carboxylation at the 4-position, or vice-versa. The following diagram illustrates a generalized synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-4-methylpiperidine-4-carboxylic acid from 1-Boc-piperidine-4-carboxylic acid

This protocol describes the methylation of the alpha-carbon to the carboxylic acid group on the N-Boc protected piperidine ring.

-

Materials:

-

1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

-

Potassium carbonate (K₂CO₃)

-

Iodomethane (CH₃I)

-

Dimethylformamide (DMF)

-

10% aqueous potassium carbonate solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g) in DMF (38 mL), add potassium carbonate (1.2 g, 8.7 mmol, 1.0 equivalent) and iodomethane (0.65 mL, 10 mmol).

-

Stir the reaction mixture for three hours at room temperature.

-

Pour the reaction mixture into 10% aqueous potassium carbonate (100 mL).

-

Extract the aqueous solution with EtOAc (3 x 50 mL).

-

Wash the combined organic layers with brine.

-

Dry the combined organic layer over Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product via column chromatography to yield 1-Boc-4-methylpiperidine-4-carboxylic acid.

-

Protocol 2: Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester from N-Boc-Piperidine-4-carboxylic acid

This protocol details the esterification of the carboxylic acid.

-

Materials:

-

1-tert-butoxycarbonyl-piperidine-4-carboxylic acid

-

Trimethylsilyl diazomethane in hexanes (2.0 M solution)

-

Acetonitrile

-

Methanol

-

-

Procedure:

-

Add a solution of trimethylsilyl diazomethane in hexanes (2.00 M, 52.9 mL, 106 mmol) dropwise to a suspension of 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid (12.14 g, 52.95 mmol) in acetonitrile (100 mL) and methanol (10 mL) at 0 °C.

-

Allow the mixture to stand for 30 minutes and then stir at room temperature for 3 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (n-hex/EtOAc, 4.5:1 v/v) to give 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate as an oil.

-

Applications in Drug Discovery and Development

This compound and its derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules. The piperidine scaffold is a common motif in many approved drugs, and the introduction of a methyl and carboxylic acid group at the 4-position allows for the fine-tuning of pharmacological properties.

Role as a Synthetic Intermediate

The Boc-protected form, 1-Boc-4-methylpiperidine-4-carboxylic acid, is particularly useful in organic synthesis.[2] The Boc group serves as a protecting agent for the amine, preventing it from undergoing unwanted reactions, while the carboxylic acid functionality provides a site for further chemical modifications.[2] This makes it a crucial component in the synthesis of complex bioactive molecules.[2]

Logical Flow in a Drug Discovery Program

The use of this compound in a drug discovery program typically follows a logical progression from initial scaffold selection to the synthesis of a library of candidate compounds.

Conclusion

This compound, while lacking a dramatic discovery story, has established itself as a significant and versatile building block in the field of medicinal chemistry. Its synthesis, though requiring careful control of protecting groups and reaction conditions, is achievable through established chemical transformations. The unique structural features of this compound continue to make it an attractive scaffold for the development of new therapeutic agents, ensuring its continued relevance in both academic and industrial research. The detailed synthetic protocols and compiled data within this guide serve as a valuable resource for scientists working on the cutting edge of drug discovery and development.

References

Structural Elucidation of 4-Methylpiperidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural elucidation of 4-Methylpiperidine-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from close structural analogs and foundational spectroscopic principles to predict its characteristics. This guide covers its physicochemical properties, proposed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy), a plausible synthetic route, and the general experimental workflow for its characterization. All quantitative data is presented in clear, tabular formats, and key processes are visualized using Graphviz diagrams.

Introduction

This compound is a substituted heterocyclic compound with a piperidine core. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. The precise characterization of this molecule is crucial for its application as a building block in the synthesis of novel therapeutic agents. This guide aims to provide a comprehensive resource for researchers, outlining the expected analytical data and a potential synthetic methodology.

Physicochemical Properties

The fundamental properties of this compound have been computed and are available in public databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 143.18 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 162648-32-0 | PubChem[1] |

Spectroscopic Data (Predicted and Inferred)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl group and the piperidine ring protons. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the nitrogen atom. The spectrum of the closely related 1-Boc-4-methylpiperidine-4-carboxylic acid provides a strong basis for these predictions.[2]

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.0 - 3.2 | m | 4H | H-2, H-6 (axial and equatorial) |

| ~1.8 - 2.0 | m | 4H | H-3, H-5 (axial and equatorial) |

| ~1.3 | s | 3H | -CH₃ |

| Broad singlet | br s | 1H | -COOH |

| Broad singlet | br s | 1H | -NH |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The quaternary carbon at position 4 and the carbonyl carbon of the carboxylic acid will be notable features. Predictions are based on the known spectra of 4-methylpiperidine and general chemical shift values for carboxylic acids.[3]

| Predicted Chemical Shift (ppm) | Assignment |

| ~178 - 182 | -COOH |

| ~45 - 50 | C-2, C-6 |

| ~40 - 45 | C-4 (quaternary) |

| ~30 - 35 | C-3, C-5 |

| ~20 - 25 | -CH₃ |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 143. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the piperidine ring.

| m/z | Predicted Fragment |

| 143 | [M]⁺ |

| 98 | [M - COOH]⁺ |

| Other peaks | Piperidine ring fragments |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of the carboxylic acid and the secondary amine functional groups. Data from 4-piperidinecarboxylic acid and 4-methylpiperidine hydrochloride support these predictions.[4][5]

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H | Broad, stretching |

| 2900-3000 | C-H | Stretching |

| ~1700 | C=O | Stretching |

| ~3300-3500 | N-H | Stretching (may be broad) |

| 1200-1400 | C-O | Stretching |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route involves the protection of the piperidine nitrogen, followed by carboxylation and methylation, and subsequent deprotection. A detailed protocol for a related compound, N-Boc-piperidine-4-carboxylic acid methyl ester, can be adapted.[6]

Step 1: N-Boc Protection of 4-Piperidone

-

To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine at 0 °C.

-

Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature for 16 hours.

-

Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure.

Step 2: Synthesis of 1-Boc-4-methylpiperidine-4-carbonitrile

-

To a solution of N-Boc-4-piperidone in an appropriate solvent, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid.

-

Stir the reaction at room temperature.

-

Separately, prepare a solution of lithium diisopropylamide (LDA) in THF at -78 °C.

-

Add methyl iodide to the LDA solution, followed by the cyanohydrin intermediate.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by column chromatography.

Step 3: Hydrolysis to 1-Boc-4-methylpiperidine-4-carboxylic acid

-

Treat the nitrile from the previous step with a strong base (e.g., NaOH or KOH) in a mixture of water and an alcohol (e.g., ethanol or methanol).

-

Heat the reaction mixture at reflux until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~3-4.

-

Extract the product with an organic solvent, dry over sodium sulfate, and concentrate to yield the N-Boc protected acid.

Step 4: Deprotection to this compound

-

Dissolve the 1-Boc-4-methylpiperidine-4-carboxylic acid in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure to yield the final product, likely as a hydrochloride salt.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field spectrometer.

-

Mass Spectrometry: Mass spectra can be obtained using an electrospray ionization (ESI) source in positive ion mode.

-

IR Spectroscopy: IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

General Structural Elucidation Workflow

Caption: General workflow for the structural elucidation of a synthetic compound.

Conclusion

The structural elucidation of this compound, while not directly documented with experimental data in publicly accessible literature, can be confidently approached through the analysis of its structural analogs and the application of fundamental spectroscopic principles. This guide provides a robust framework for researchers to synthesize, purify, and characterize this compound, facilitating its use in further scientific endeavors, particularly in the field of medicinal chemistry. The provided protocols and predicted data serve as a valuable starting point for the practical investigation of this molecule.

References

- 1. This compound | C7H13NO2 | CID 22104579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Boc-4-methylpiperidine-4-carboxylic acid(189321-63-9) 1H NMR spectrum [chemicalbook.com]

- 3. 4-Methylpiperidine(626-58-4) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Methylpiperidine hydrochloride [webbook.nist.gov]

- 6. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

Unlocking Therapeutic Potential: A Technical Guide to 4-Methylpiperidine-4-carboxylic Acid Derivatives and Their Targets

For Immediate Release

This technical guide provides an in-depth analysis of the therapeutic landscape for derivatives of 4-Methylpiperidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines key biological targets, summarizes quantitative efficacy data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows. The versatile scaffold of this compound has demonstrated significant potential in the development of novel therapeutics for a range of disorders, including pain, neurodegenerative diseases, infections, and metabolic conditions.

Key Therapeutic Targets and Mechanisms of Action

Derivatives of this compound have been investigated for their modulatory activity on several key biological targets. The core structure serves as a versatile scaffold for designing potent and selective ligands.

Opioid Receptors

A significant area of investigation for these derivatives is the modulation of opioid receptors, particularly the kappa-opioid receptor (KOR). The dynorphin/KOR system is implicated in stress, depression, and addiction. Antagonists of the KOR are of interest for their potential as non-addictive analgesics and for the treatment of mood and substance use disorders.

One of the most well-studied derivatives is JDTic, a potent and selective KOR antagonist. Structure-activity relationship (SAR) studies on JDTic analogues have revealed key pharmacophoric features, leading to the development of compounds with sub-nanomolar efficacy. These antagonists function by blocking the G-protein signaling cascade typically initiated by KOR agonists.

Acetylcholinesterase (AChE)

In the context of neurodegenerative diseases such as Alzheimer's, derivatives of this compound have been explored as inhibitors of acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a strategy employed by several currently approved Alzheimer's medications to improve cognitive function. The piperidine moiety is a common feature in many AChE inhibitors, and derivatives of this compound have shown promising inhibitory activity.

Menaquinone Biosynthesis Pathway (MenA)

The emergence of multidrug-resistant bacteria, such as Mycobacterium tuberculosis, has necessitated the discovery of novel antibacterial targets. The menaquinone (Vitamin K2) biosynthesis pathway, which is essential for bacterial electron transport and is absent in humans, presents an attractive target. Specifically, the enzyme 1,4-dihydroxy-2-naphthoate octaprenyltransferase (MenA) has been identified as a druggable node in this pathway. Piperidine derivatives have been shown to be effective inhibitors of MenA, demonstrating a potential new class of antibiotics.

Dipeptidyl Peptidase-4 (DPP-4)

For the treatment of type 2 diabetes, inhibition of dipeptidyl peptidase-4 (DPP-4) is a validated therapeutic strategy. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The this compound scaffold has been utilized in the design of potent and selective DPP-4 inhibitors.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of this compound derivatives against their respective targets.

| Compound/Derivative | Target | Assay | Value | Reference |

| JDTic Analog 8a | Kappa Opioid Receptor | [³⁵S]GTPγS Binding | Kₑ = 0.03 nM | [1] |

| JDTic Analog 8e | Kappa Opioid Receptor | [³⁵S]GTPγS Binding | Kₑ = 0.03 nM | [1] |

| JDTic Analog 8c | Kappa Opioid Receptor | [³⁵S]GTPγS Binding | Kₑ = 0.16 nM | [1] |

| Piperidine Derivative | MenA (M. tuberculosis) | Enzyme Inhibition | IC₅₀ = 13-22 µM | |

| Piperidine Derivative | M. tuberculosis (whole cell) | Growth Inhibition | GIC₅₀ = 8-10 µM | |

| Benzylpiperidine Carboxamide 28 | Acetylcholinesterase | Enzyme Inhibition | IC₅₀ = 0.41 µM | |

| Benzylpiperidine Carboxamide 20 | Acetylcholinesterase | Enzyme Inhibition | IC₅₀ = 5.94 µM | |

| Piperidine-based Compound | DPP-4 | Enzyme Inhibition | IC₅₀ = 19 nM |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

[³⁵S]GTPγS Binding Assay for Opioid Receptor Antagonism

This assay measures the functional activity of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist. Antagonists will inhibit this agonist-induced binding.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., CHO-hKOR)

-

[³⁵S]GTPγS

-

GDP

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

-

Agonist (e.g., U-69,593 for KOR)

-

Test antagonist compounds

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare cell membranes expressing the target opioid receptor.

-

In a 96-well plate, add assay buffer, GDP (final concentration ~10 µM), and the cell membrane preparation.

-

Add the antagonist compound at various concentrations.

-

Add the agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.05-0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ of the antagonist and calculate the equilibrium dissociation constant (Kₑ) using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test inhibitor compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test inhibitor at various concentrations.

-

Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes).

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

MenA Enzyme Inhibition Assay

This assay determines the inhibitory activity of compounds against the MenA enzyme from Mycobacterium tuberculosis.

Materials:

-

Purified recombinant MenA enzyme

-

1,4-dihydroxy-2-naphthoate (DHNA)

-

Farnesyl pyrophosphate (FPP)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT

-

Test inhibitor compounds

-

Quenching solution (e.g., methanol)

-

Organic solvent for extraction (e.g., hexane)

-

LC-MS system

Procedure:

-

In a reaction tube, combine the assay buffer, DHNA, and the test inhibitor at various concentrations.

-

Add the MenA enzyme and pre-incubate for a specified time.

-

Initiate the reaction by adding FPP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution.

-

Extract the product, demethylmenaquinone, with an organic solvent.

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.

-

Quantify the product formation using an LC-MS system.

-

Data Analysis: Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

DPP-4 Inhibition Assay

This is a fluorometric assay to measure the inhibitory effect of compounds on DPP-4 activity.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (pH 7.5)

-

Test inhibitor compounds

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare solutions of DPP-4 and Gly-Pro-AMC in the assay buffer.

-

In a 96-well black microplate, add the assay buffer and the test inhibitor at various concentrations.

-

Add the DPP-4 enzyme to each well and incubate for a short period at room temperature.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate.

-

Measure the fluorescence intensity (excitation ~360 nm, emission ~460 nm) over time.

-

Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

References

Methodological & Application

Application Notes and Protocols: N-Boc Protection of 4-Methylpiperidine-4-carboxylic acid

Introduction

The N-Boc (tert-butoxycarbonyl) protection of amines is a fundamental transformation in organic synthesis, particularly in the preparation of building blocks for peptide synthesis and drug discovery. The Boc group serves as a robust protecting group for the amine functionality, preventing its participation in undesired side reactions while being readily removable under acidic conditions.[1] This document provides detailed experimental protocols for the N-Boc protection of 4-Methylpiperidine-4-carboxylic acid, a valuable intermediate in the synthesis of various pharmaceutical agents.[2][3] The protocols outlined below are based on established literature procedures for similar cyclic amino acids and specific examples for the target molecule.

Reaction Scheme

The general reaction for the N-Boc protection of this compound involves the reaction of the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.